molecular formula C20H12ClN3O4 B3568142 N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide

Cat. No.: B3568142
M. Wt: 393.8 g/mol
InChI Key: LPQOSLPJDYSROL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide is a benzoxazole-derived compound featuring a 5-chloro-substituted benzo[d]oxazole core linked to a phenyl ring, which is further connected to a 3-nitrobenzamide group. This structure combines electron-withdrawing substituents (chlorine and nitro groups) that may enhance its biological activity, particularly in modulating apoptosis-related pathways.

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O4/c21-14-6-9-18-17(11-14)23-20(28-18)12-4-7-15(8-5-12)22-19(25)13-2-1-3-16(10-13)24(26)27/h1-11H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOSLPJDYSROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under dehydrating conditions. The chlorination of the benzoxazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

The next step involves the nitration of the benzamide moiety, which can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The final step is the coupling of the chlorinated benzoxazole with the nitrated benzamide under basic conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (HepG2 IC₅₀)
This compound (Target Compound) 5-Cl (benzoxazole), 3-nitro (benzamide) ~381.8 (calculated) Not explicitly reported
N-(Tert-butyl)-4–(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (12e) 5-Cl (benzoxazole), thioacetamido linker, tert-butyl ~458.0 Moderate cytotoxicity (~25 μM)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () Thiazol core, 4-methoxy-3-methylphenyl, 2-nitro ~403.8 No direct data; thiazol analogs often target kinases
N-(5-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylphenyl)-3-methyl-4-nitrobenzamide () 2-methylphenyl, 4-nitro (vs. 3-nitro), 3-methyl ~408.8 Not reported; methyl groups may enhance lipophilicity
N-[4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-nitrobenzamide () Sulfamoyl linker, 5-methyloxazole ~402.4 No activity data; sulfamoyl group may improve solubility

Key Research Findings

Cytotoxicity and Apoptosis Modulation

  • Compound 12e (): Exhibited moderate cytotoxicity against HepG2 cells (IC₅₀ ~25 μM) and upregulated pro-apoptotic BAX while downregulating anti-apoptotic Bcl-2. Caspase-3 activation confirmed apoptosis induction .
  • Target Compound: The 3-nitrobenzamide group may enhance apoptotic effects compared to non-nitro analogs, as nitro groups are known to stabilize interactions with cellular targets like DNA or enzymes .

Substituent Effects on Activity

  • Chlorine vs. Methyl Substitutions : Chlorine at the 5-position (benzoxazole) in 12e and the target compound likely increases electron withdrawal, improving binding to hydrophobic pockets in target proteins. Methyl groups (e.g., in ) may boost lipophilicity but reduce solubility .
  • Thioacetamido vs. Direct Benzamide Linkers : Compounds like 12e use a thioacetamido linker, which may reduce metabolic stability compared to the target compound’s direct benzamide linkage .

Physicochemical Properties

  • Nitro Position : The target compound’s 3-nitro group (vs. 2-nitro in ) may alter electronic distribution and hydrogen-bonding capacity, affecting target affinity.
  • Sulfamoyl vs.

Biological Activity

N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article will provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorobenzo[d]oxazole moiety linked to a nitrobenzamide, which is believed to contribute to its biological properties. The synthesis typically involves multi-step reactions that include the formation of the benzo[d]oxazole ring and subsequent functionalization to introduce the nitro group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For example, in a study assessing various nitro-substituted compounds, it was found that derivatives similar to this compound exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The IC50 values for these compounds were reported as follows:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
This compound6.75 ± 0.196.26 ± 0.336.48 ± 0.11
Other Nitro Derivative2.12 ± 0.215.13 ± 0.970.85 ± 0.05

These results indicate that the compound has moderate to high antitumor activity, suggesting a promising avenue for further research.

The proposed mechanism of action for this compound involves the induction of apoptosis and inhibition of cell proliferation in cancer cells. The nitro group is believed to play a critical role in enhancing the compound’s reactivity towards cellular targets, leading to increased cytotoxic effects.

Case Studies

  • Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated various nitro-substituted compounds including this compound against multiple cancer cell lines. The findings suggested that compounds with similar structures could significantly inhibit tumor growth and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
  • In Vivo Studies : Additional research focused on the in vivo effects of these compounds demonstrated that they not only inhibited tumor growth but also reduced metastasis in animal models. The administration of these compounds resulted in a marked decrease in tumor size compared to controls, indicating their potential for therapeutic application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.